2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 4-chlorophenyl group and a substituted acetamide moiety. The molecule’s structure combines a sulfur-containing thioether bridge and aromatic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-4-3-5-17(14(13)2)23-19(28)12-29-20-11-10-18-24-25-21(27(18)26-20)15-6-8-16(22)9-7-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSTOWGSSALOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel organic molecule that has attracted attention due to its potential pharmacological properties. This compound features a complex structure that incorporates a triazolo-pyridazine framework, which is known for its diverse biological activities.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of the triazolo-pyridazine core. The introduction of the chlorophenyl and dimethylphenyl groups is crucial for enhancing its biological activity. Reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to achieve optimal yields.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities including:
- Antibacterial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against these pathogens .
- Antifungal Activity : It has also demonstrated antifungal properties, particularly against Botrytis cinerea, a common plant pathogen .
- Anticancer Properties : The triazole derivatives are being investigated for their anticancer potential, with preliminary studies suggesting they may inhibit tumor growth through various mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazolo-pyridazine core enhances binding affinity through hydrophobic interactions, while the thioether linkage may facilitate further interactions with biological macromolecules .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of similar compounds:
- Antibacterial Studies : A study evaluating various triazole derivatives found that certain modifications significantly increased antibacterial potency against both drug-sensitive and resistant strains .
- Antifungal Efficacy : In vitro tests indicated that compounds similar to the target compound exhibited high antifungal activity, with some derivatives showing effectiveness comparable to established fungicides .
- Toxicity Assessments : Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary results suggest moderate toxicity levels; however, further studies are needed to establish comprehensive safety data.
Summary Table of Biological Activities
Scientific Research Applications
Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Studies have shown that similar derivatives possess potent activity against various bacterial strains. For instance:
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Compound B | Escherichia coli | <5 |
This suggests that the compound may also demonstrate significant antimicrobial properties.
Anticancer Activity
The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. For example:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Synthesis and Evaluation
A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.
Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.
Chemical Reactions Analysis
Step 1: Triazolo-Pyridazine Core Formation
-
Hydrazinolysis : Reaction of esters with hydrazine hydrate to form carbonyl hydrazides .
-
Nucleophilic Addition : Introduction of carbon disulfide (CS₂) under basic conditions (e.g., alcoholic KOH) to generate intermediates like oxadiazole-2-thiones .
-
Cyclization : Treatment with hydrazine hydrate or similar reagents to form the triazole ring system, followed by pyridazine ring closure under controlled conditions (e.g., heating or catalytic agents).
Step 2: Thio Group Installation
-
Thiolation : Substitution reactions involving thiosemicarbazides or direct thiolation agents to introduce the sulfur atom at the pyridazine’s 6-position .
-
Nucleophilic Substitution : Use of thiols or thiolating reagents (e.g., H₂S, Lawesson’s reagent) to replace leaving groups (e.g., halides) on the triazolo-pyridazine scaffold .
Step 3: Acetamide Functionalization
-
Acylation : Reaction of the amine group (N-(2,3-dimethylphenyl)) with an acyl chloride (e.g., chloroacetyl chloride) or mixed anhydrides to form the acetamide moiety .
-
Purification : Chromatographic techniques (TLC, HPLC) to ensure product purity.
Triazole Ring Formation
The triazole core is typically formed via hydrazinolysis of esters to generate carbonyl hydrazides, followed by nucleophilic addition of CS₂ to form thione intermediates. Cyclization with hydrazine hydrate under basic conditions leads to the triazole structure .
Example :
-
Hydrazinolysis :
-
CS₂ Addition :
-
Cyclization :
Thio Group Installation
The thio group is introduced via nucleophilic substitution or direct thiolation . For example, thiosemicarbazides react with aldehydes/ketones to form triazolethiones under catalytic conditions .
Structural Confirmation
-
NMR Spectroscopy : Used to confirm the regiochemistry and connectivity of the triazolo-pyridazine core.
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Reaction Monitoring
Reaction Conditions and Challenges
| Step | Conditions | Challenges |
|---|---|---|
| Triazole Core Formation | Basic media (e.g., KOH), heating | Regioselectivity control, side reactions |
| Thio Group Installation | Thiols, catalytic agents (e.g., Lawesson’s reagent) | Oxidation, solvent compatibility |
| Acetamide Functionalization | Acyl chlorides, room temperature | Hydrolysis of reactive intermediates |
Biochemical and Pharmacological Relevance
Compounds with the triazolo-pyridazine-thioacetamide framework exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other acetamide-functionalized triazolo-pyridazine derivatives. A key analog, N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (), provides a basis for comparison:
Key Structural and Functional Differences:
Acetamide Substituent Position: The target compound features a 2,3-dimethylphenyl group on the acetamide nitrogen, which introduces steric hindrance and lipophilicity.
The absence of a secondary acetamide in the target compound (vs. the analog’s dual acetamide groups) could alter binding affinities to targets like kinase enzymes or receptors.
Synthetic Accessibility :
- The dimethylphenyl group in the target compound might complicate synthesis due to regioselectivity challenges during substitution reactions.
Implications for Future Research
Structure-Activity Relationship (SAR) Studies : Systematic modifications to the acetamide substituents (e.g., varying phenyl group positions) could optimize target engagement or reduce off-target effects.
Solubility and Stability Profiling : Comparative assays measuring logP, aqueous solubility, and metabolic stability are critical for drug development.
Toxicological Screening: Given the carcinogenic risks associated with some heterocyclic amines (e.g., IQ in ), in vitro mutagenicity assays (e.g., Ames test) are recommended.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
- Methodology :
- Step 1 : Synthesize the triazolopyridazine core via cyclocondensation of hydrazonoyl chlorides with pyridazinone precursors (e.g., using 2-oxo-N-(4-chlorophenyl)propane hydrazonoyl chloride and pyridazin-6-thiol derivatives) .
- Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution. Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product from DMF/ethanol mixtures .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Techniques :
- 1H/13C NMR : Assign peaks for the triazolopyridazine aromatic protons (δ 8.2–8.7 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >95% .
- HRMS : Validate molecular weight (expected [M+H]+: ~465.1 g/mol) .
- Table : Key Spectral Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.5 (triazolo-H), δ 7.3–7.6 (aryl-H), δ 2.1 (CH3) |
| 13C NMR | δ 168.5 (C=O), δ 155.2 (triazolo-C), δ 140.1 (Cl-Ph) |
Q. What safety protocols should be followed during synthesis and handling?
- Precautions :
- Wear nitrile gloves, lab coat, and goggles. Use a fume hood for reactions involving DMF or thiols .
- Store the compound in a desiccator at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide reaction design and predict regioselectivity?
- Methodology :
- Use density functional theory (DFT) to calculate transition states for cyclocondensation steps, identifying energy barriers for triazole vs. pyridazine ring formation .
- Apply molecular docking to predict binding affinities of intermediates to biological targets (e.g., kinase enzymes) .
Q. What strategies resolve contradictions in reported biological activity data?
- Approach :
- Replicate assays : Test the compound against the same cell lines (e.g., HeLa, MCF-7) under standardized conditions (e.g., 48-hour incubation, 10 µM dose) .
- Orthogonal assays : Compare cytotoxicity (MTT assay) with target-specific inhibition (kinase activity ELISA) to distinguish off-target effects .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Steps :
Synthesize analogs with modified substituents (e.g., replace 4-Cl with 4-F or 4-OCH3) .
Test analogs in enzyme inhibition assays (e.g., EGFR kinase) and correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .
Use QSAR models to predict optimal substituents for enhanced potency .
- Table : Example SAR Data
| Substituent | EGFR IC50 (nM) | LogP |
|---|---|---|
| 4-Cl | 12.5 | 3.2 |
| 4-F | 18.7 | 2.9 |
| 4-OCH3 | 45.3 | 2.5 |
Q. What advanced techniques characterize metabolic stability and degradation pathways?
- Protocol :
- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Degradation study : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and identify breakdown products (e.g., hydrolyzed acetamide) .
Q. How to scale up synthesis while maintaining enantiomeric purity?
- Engineering Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
